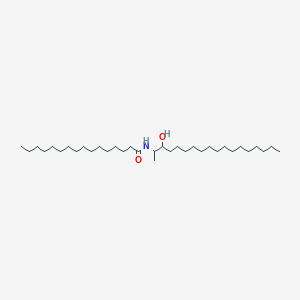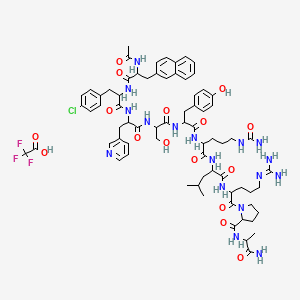
1-Deoxydihydroceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxydihydroceramide is a sphingolipid, a type of lipid molecule that plays a crucial role in cellular processes. Unlike typical sphingolipids, this compound lacks a hydroxyl group at the first carbon position, which significantly alters its biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxydihydroceramide typically involves the acylation of 1-deoxysphinganine. This process can be carried out using various acylating agents under controlled conditions. For instance, the reaction can be performed in the presence of ceramide synthases (CerS), which facilitate the acylation of sphingoid bases .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be synthesized in bulk using optimized laboratory methods. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Deoxydihydroceramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds .
Applications De Recherche Scientifique
1-Deoxydihydroceramide has numerous applications in scientific research:
Mécanisme D'action
1-Deoxydihydroceramide acts as an endogenous chaperone lipid, binding underneath antigens and pushing them toward the T-cell receptor (TCR). This interaction is crucial for the immune response and highlights the compound’s role in cellular signaling pathways . The molecular targets and pathways involved include serine palmitoyltransferase (SPT) and other enzymes in the sphingolipid metabolism pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxyceramide: Similar to 1-Deoxydihydroceramide but lacks the hydroxyl group at the first carbon position.
N-C16-deoxysphinganine: Another derivative of sphinganine with similar properties.
Uniqueness
This compound is unique due to its specific structure, which lacks a hydroxyl group at the first carbon position. This structural difference significantly impacts its biological functions and makes it distinct from other sphingolipids .
Propriétés
IUPAC Name |
N-(3-hydroxyoctadecan-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORUNOFOLESEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)


![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)



![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)
![3-(Benzo[b]thiophen-3-yl)propanenitrile](/img/structure/B12091923.png)


![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)
